Piperidine-GNE-049-N-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

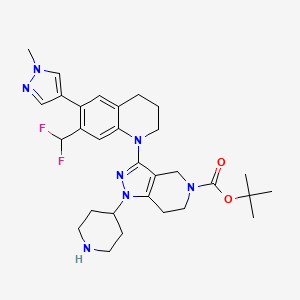

tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39F2N7O2/c1-30(2,3)41-29(40)37-13-9-25-24(18-37)28(35-39(25)21-7-10-33-11-8-21)38-12-5-6-19-14-22(20-16-34-36(4)17-20)23(27(31)32)15-26(19)38/h14-17,21,27,33H,5-13,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCJWLPQMSOHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39F2N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Piperidine-GNE-049-N-Boc: A Ligand for PROTAC-mediated Degradation of p300/CBP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-GNE-049-N-Boc is a crucial chemical entity in the field of targeted protein degradation. It serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), specifically for dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 (also known as EP300) and CREB-binding protein (CBP).[1][2] The parent molecule, GNE-049, is a potent inhibitor of the CBP/p300 bromodomains. The "N-Boc" modification, a tert-butyloxycarbonyl protecting group on the piperidine (B6355638) nitrogen, facilitates its use as a synthetic intermediate in the construction of PROTAC molecules. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrazolopyrimidine core, a difluorophenyl moiety, and a Boc-protected piperidine group.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C30H39F2N7O2 | MedChemExpress |

| Molecular Weight | 567.67 g/mol | [2] |

| CAS Number | 1936431-36-5 | [1] |

| Appearance | Solid | MedChemExpress |

| Solubility | Soluble in 1M HCl (32.5 mg/mL) | MedChemExpress |

| Storage | -80°C for 6 months; -20°C for 1 month | [2] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general procedure for the synthesis of N-Boc protected piperidines involves the reaction of piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

A general synthesis for 1-Boc-piperidine is as follows: Piperidine (1 mmol) is added to a solution of ethanol (B145695) (1 mL) containing a catalytic amount of guanidine (B92328) hydrochloride (15 mol%) and di-tert-butyl dicarbonate (1.2 mmol). The reaction is stirred at 35-40°C until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3] Upon completion, the ethanol is evaporated, and the residue is washed with water to remove the catalyst or dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and filtered.[3] Evaporation of the organic solvent typically yields a pure product.[3] Any excess di-tert-butyl dicarbonate can be removed by washing with petroleum ether or hexane.[3]

The synthesis of the more complex GNE-049 core would involve a multi-step process, likely culminating in the coupling of the core structure with the Boc-protected piperidine moiety.

Biological Activity and Mechanism of Action

This compound is a key component for generating PROTACs that target the bromodomains of p300 and CBP. The parent compound, GNE-049, is a potent inhibitor of these bromodomains.

p300/CBP Signaling Pathway:

The p300/CBP proteins are highly homologous transcriptional coactivators that play a critical role in regulating gene expression. They possess histone acetyltransferase (HAT) activity, which leads to chromatin relaxation and transcriptional activation. The bromodomain within p300/CBP recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, where they can act as coactivators for oncogenic transcription factors such as MYC and the androgen receptor (AR).

Below is a diagram illustrating the role of p300/CBP in transcriptional activation and how its inhibition can impact cancer-related pathways.

Caption: p300/CBP signaling pathway and points of intervention.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of compounds like this compound and their derivatives. Below are methodologies for key experiments.

TR-FRET Biochemical Assay for CBP Bromodomain Binding

This assay is used to determine the in vitro potency of a compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. A europium-labeled CBP bromodomain (donor) and a biotinylated, acetylated histone H4 peptide bound to an APC-labeled streptavidin (acceptor) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X TR-FRET assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[4]

-

Dilute the europium-labeled CBP bromodomain and the APC-streptavidin-biotinylated peptide complex in the assay buffer to the desired concentrations.

-

Prepare a serial dilution of the test compound (e.g., GNE-049) in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.[1]

-

Add 10 µL of the diluted europium-labeled CBP bromodomain to each well.[1]

-

Add 5 µL of the APC-streptavidin-biotinylated peptide complex to each well.[1]

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (europium) and ~665 nm (APC).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

BRET Cellular Target Engagement Assay

This assay measures the ability of a compound to engage its target within a living cell.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a luciferase-tagged protein (donor) and a fluorescently-tagged protein (acceptor). For target engagement, a NanoLuc-CBP fusion protein and a fluorescently labeled tracer that binds to the CBP bromodomain are used. In the absence of an inhibitor, the tracer binds to CBP, bringing the fluorophore in close proximity to NanoLuc, resulting in a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with plasmids encoding the NanoLuc-CBP fusion protein and a fluorescent protein.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Assay Procedure (96-well plate format):

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Add the test compound at various concentrations and incubate for a defined period (e.g., 2 hours).

-

Add the fluorescent tracer and the NanoBRET substrate (e.g., furimazine).

-

Read the luminescence at two wavelengths: one for the donor (~460 nm) and one for the acceptor (~610 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor emission / Donor emission).

-

Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value for cellular target engagement.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of the p300/CBP transcriptional coactivators. Its parent molecule, GNE-049, demonstrates potent inhibition of the CBP/p300 bromodomains, which are implicated in the progression of various cancers. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this and similar molecules. Further research into the synthesis and in vivo applications of PROTACs derived from this compound holds significant promise for the development of novel cancer therapeutics.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Boc-piperidine | 75844-69-8 [chemicalbook.com]

- 4. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GNE-049: A Technical Guide to its Mechanism of Action on CBP/p300 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[3] The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for localizing their transcriptional coactivator function to specific genomic loci. By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, GNE-049 disrupts this interaction, leading to the modulation of downstream gene expression. This guide provides an in-depth overview of the mechanism of action of GNE-049, its biochemical and cellular activities, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action

GNE-049 exerts its effects by directly competing with acetylated lysine residues for binding to the bromodomains of CBP and p300. This inhibition prevents the recruitment of the CBP/p300 coactivator complex to chromatin, leading to a reduction in histone H3 lysine 27 acetylation (H3K27Ac) at target gene enhancers and promoters.[1] The decrease in H3K27Ac, a hallmark of active enhancers, results in a more condensed chromatin state and subsequent repression of target gene transcription.[1] This targeted disruption of transcriptional activation underlies the therapeutic potential of GNE-049 in diseases driven by aberrant gene expression, such as castration-resistant prostate cancer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GNE-049, demonstrating its potency and selectivity.

Table 1: Biochemical Activity of GNE-049

| Target | Assay Type | IC50 (nM) | Reference |

| CBP Bromodomain | TR-FRET | 1.1 | [1][4] |

| p300 Bromodomain | TR-FRET | 2.3 | [1] |

| BRD4(1) Bromodomain | TR-FRET | 4200 | [4] |

Table 2: Cellular Activity of GNE-049

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| HEK293 | BRET | IC50 | 12 | [1][4] |

| MV-4-11 | MYC Expression | EC50 | 14 | [1] |

Signaling Pathways Affected by GNE-049

GNE-049 has been shown to significantly impact key oncogenic signaling pathways, primarily through the repression of critical transcription factors and their target genes.

Androgen Receptor (AR) Signaling Pathway

In the context of prostate cancer, GNE-049 effectively represses the transcriptional activity of the androgen receptor (AR).[1] While it does not alter AR protein levels, it inhibits the expression of AR target genes in a dose-dependent manner.[1] This is achieved by preventing the CBP/p300 coactivator function essential for AR-mediated transcription.[1]

MYC Signaling Pathway

GNE-049 has been demonstrated to suppress the expression of the proto-oncogene MYC.[1][5] MYC is a critical driver of cell proliferation and is often overexpressed in various cancers. The inhibition of MYC expression is a key component of the anti-proliferative effects of GNE-049.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of GNE-049 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of GNE-049 to the CBP/p300 bromodomains in a biochemical setting.

Methodology:

-

Reagent Preparation: All reagents, except for the CBP bromodomain Europium Chelate, are equilibrated to room temperature.[6] The CBP bromodomain Europium Chelate is kept on ice until use.[6] A 1X TR-FRET assay buffer is prepared from a 10X stock solution.[6] Serial dilutions of GNE-049 are prepared at 4 times the final desired concentration in the 1X assay buffer.[6] The CBP bromodomain Europium Chelate is diluted in 1X TR-FRET Assay Buffer.[6] The CBP bromodomain Ligand/APC Acceptor Mixture is reconstituted.[6]

-

Assay Protocol (384-well plate format):

-

5 µL of the diluted GNE-049 solution or vehicle (for control wells) is added to the wells of a 384-well plate.[6]

-

10 µL of the diluted CBP bromodomain Europium Chelate is added to each well.[6]

-

(Optional) The plate is incubated for 15 minutes at room temperature to allow for pre-equilibration.[6]

-

5 µL of the reconstituted CBP bromodomain Ligand/APC Acceptor Mixture is added to every well.[6]

-

-

Incubation and Measurement:

-

Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Methodology:

-

Cell Treatment:

-

Cells are seeded in culture plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of GNE-049 or a vehicle control for a specified period (e.g., 2 hours) at 37°C.[4]

-

-

Heat Challenge:

-

After treatment, cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS with protease inhibitors).[4]

-

The cell suspension is aliquoted into PCR tubes.[7]

-

The tubes are subjected to a temperature gradient for a set time (e.g., 3 minutes at temperatures ranging from 37°C to 64°C) using a PCR machine.[7]

-

-

Protein Extraction and Analysis:

-

The cells are lysed, for example, by repeated freeze-thaw cycles.

-

The lysates are centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[7]

-

The supernatant, containing the soluble protein fraction, is carefully collected.[7]

-

The amount of soluble CBP and p300 in the supernatant is quantified by Western blotting using specific antibodies.

-

-

Data Analysis: The band intensities are quantified and plotted against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of GNE-049 indicates target engagement and stabilization.

Conclusion

GNE-049 is a potent and selective inhibitor of the CBP/p300 bromodomains that effectively disrupts their coactivator function in critical oncogenic signaling pathways. Its ability to repress androgen receptor and MYC activity provides a strong rationale for its development as a therapeutic agent in cancers dependent on these pathways. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with GNE-049 and other CBP/p300 bromodomain inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. GNE-049 | CBP inhibitor | TargetMol [targetmol.com]

- 3. vcm.edpsciences.org [vcm.edpsciences.org]

- 4. selleckchem.com [selleckchem.com]

- 5. c-Myc Antagonises the Transcriptional Activity of the Androgen Receptor in Prostate Cancer Affecting Key Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An update of label-free protein target identification methods for natural active products [thno.org]

- 7. pubs.acs.org [pubs.acs.org]

Role of N-Boc protecting group in piperidine synthesis

An In-Depth Technical Guide on the Role of the N-Boc Protecting Group in Piperidine (B6355638) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its synthesis, however, often requires careful management of the reactive secondary amine. The tert-butoxycarbonyl (Boc) protecting group serves as a cornerstone in modern organic synthesis, providing a robust and versatile tool for temporarily masking the piperidine nitrogen. This guide details the strategic importance of the N-Boc group, offering a comparative analysis of reaction conditions, quantitative yields, detailed experimental protocols for its installation and removal, and logical workflows to guide synthetic strategy.

The Core Function of the N-Boc Protecting Group

In multi-step syntheses, the piperidine nitrogen, being a nucleophilic and basic site, can interfere with desired reactions at other positions on the ring or on appended functional groups. The fundamental role of the N-Boc group is to temporarily "mask" the reactivity of this nitrogen atom.[1] By converting the secondary amine into a less reactive carbamate, chemists can perform a wide range of transformations, such as alkylations, acylations, or coupling reactions, on other parts of the molecule without concern for unwanted side reactions involving the nitrogen.[1]

Key Advantages:

-

Stability: The Boc group is stable across a wide spectrum of reaction conditions, including basic, nucleophilic, and reductive environments (e.g., catalytic hydrogenation).[2][3]

-

Facile Introduction: It is readily introduced under mild conditions, typically using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[3][4]

-

Orthogonality: The Boc group's key strategic advantage lies in its lability under acidic conditions. This allows for its selective removal without disturbing other acid-sensitive or base-labile protecting groups, a concept known as an orthogonal protection strategy.[3][4]

-

Improved Handling: The introduction of the bulky, lipophilic Boc group can improve the solubility of intermediates in organic solvents and facilitate purification by chromatography.

Quantitative Data on N-Boc Protection and Deprotection

The efficiency of the introduction and removal of the N-Boc group is critical for the overall yield of a synthetic sequence. The following tables summarize quantitative data from various reported methodologies.

N-Boc Protection of Piperidine Derivatives

The standard method for N-Boc protection involves the reaction of the piperidine amine with di-tert-butyl dicarbonate. The reaction is highly efficient, often proceeding to completion with high purity.

| Starting Material | Reagents & Conditions | Solvent | Yield | Reference |

| Piperidine | (Boc)₂O (1.1 equiv), Room Temp, 2-4h | Dichloromethane (B109758) (DCM) | >95% | [5] |

| (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O (1.5 equiv), Et₃N (4 equiv), DMAP (cat.), 0°C to RT, 6h | Dichloromethane (DCM) | 92% | [4][6] |

| Piperazine | (Boc)₂O (2.1-2.5 equiv), Et₃N (2.2 equiv), 0°C to RT, 1-3h | DCM or THF | 98% | [7] |

| Piperidine-4-carboxylic acid ethyl ester | (Boc)₂O (1.0 equiv), 1-2h | Not specified | 99% (>10g scale) | [8] |

Comparison of N-Boc Deprotection Methodologies

The removal of the Boc group is most commonly achieved with strong acids. However, alternative methods have been developed for substrates that are sensitive to harsh acidic conditions.

| Reagent(s) | Typical Conditions | Substrate Type | Yield | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT, 0.5-4h | General N-Boc Amines | High (often quantitative) | [1][9] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or EtOAc, RT, 1-12h | General N-Boc Amines | High | [1] |

| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv), RT, 1-4h | Aromatic & Aliphatic N-Boc Amines | Up to 90% | [10][11] |

| Thermal (Flow Chemistry) | 150-270 °C, Trifluoroethanol (TFE) | Various N-Boc Amines | 27-98% (substrate dependent) | [2] |

| Water (Catalyst-Free) | Reflux (90-100 °C), 12-15 min | Various N-Boc Amines | Excellent | [1][12] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of piperidine derivatives.

Protocol for N-Boc Protection of Piperidine

This protocol describes a standard procedure for the high-yield synthesis of N-Boc-piperidine.[5]

Reagents & Equipment:

-

Piperidine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath

-

Separatory funnel

-

1 M HCl, Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve piperidine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled piperidine solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidine. The product is often of high purity (>95%) and may not require further purification.

Protocol for Acidic Deprotection of N-Boc-Piperidine using TFA

This is the most common and robust method for Boc group cleavage.[1][13]

Reagents & Equipment:

-

N-Boc-piperidine derivative (1.0 equiv)

-

Trifluoroacetic Acid (TFA, 5-10 equiv or as a 20-50% solution)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer

-

Saturated aqueous NaHCO₃ or other base for neutralization

Procedure:

-

Dissolve the N-Boc-piperidine derivative in dichloromethane (DCM).

-

Add Trifluoroacetic Acid (TFA). A common condition is using a 20-50% solution of TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

The resulting product is the amine trifluoroacetate (B77799) salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize by washing with a saturated aqueous basic solution (e.g., NaHCO₃) or by using a basic ion-exchange resin.[14]

-

Extract the free amine into an organic solvent, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

Protocol for "Green" Deprotection using Water

This method is an environmentally benign alternative for substrates that can withstand elevated temperatures.[12]

Reagents & Equipment:

-

N-Boc-piperidine derivative (1.0 equiv)

-

Deionized water

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

Dichloromethane (DCM) for extraction

Procedure:

-

Suspend the N-Boc-piperidine derivative (1 mmol) in deionized water (1 mL) in a round-bottom flask.

-

Heat the mixture to reflux (100 °C) with vigorous stirring.

-

Monitor the reaction by TLC. The transformation is often complete within 15 minutes.

-

Cool the reaction to room temperature.

-

Add dichloromethane (5 mL) and transfer to a separatory funnel. Separate the layers.

-

If the product is in the organic layer, dry it over Na₂SO₄ and evaporate the solvent. If the product is water-soluble, further purification or extraction may be required.

Strategic Workflows and Pathways

The strategic application of the N-Boc group is crucial for the successful synthesis of complex piperidine-containing molecules. The following diagrams, rendered using Graphviz, illustrate key logical and experimental workflows.

Caption: General workflow for the strategic use of N-Boc protection in piperidine synthesis.

Caption: Synthetic pathway for 3-(N-Boc amino)piperidine derivatives from L-glutamic acid.[4]

Caption: Decision workflow for selecting an appropriate N-Boc deprotection strategy.

Conclusion

The N-Boc protecting group is an essential tool in the synthesis of piperidine-containing compounds, enabling complex molecular construction with high levels of control and efficiency. Its robust nature, coupled with the ease of its selective removal, allows chemists to navigate intricate synthetic pathways that would otherwise be unfeasible.[1] By understanding the quantitative aspects of its application and the variety of available protocols for its introduction and cleavage, researchers in drug development can better leverage this strategy to accelerate the discovery and synthesis of novel therapeutics. The deliberate incorporation of the Boc group is a hallmark of sophisticated synthetic planning and is critical to the successful production of a wide array of important molecules.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. or.niscpr.res.in [or.niscpr.res.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

GNE-049: A Potent CBP/p300 Bromodomain Inhibitor with Anti-Cancer Activity

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These transcriptional co-activators play a crucial role in regulating the expression of key oncogenes, including MYC, and are implicated in the progression of various cancers, particularly those driven by nuclear hormone receptors such as the estrogen receptor (ER) and androgen receptor (AR). This technical guide provides a comprehensive overview of the biological activity of GNE-049 in cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Quantitative Biological Activity of GNE-049

The anti-cancer activity of GNE-049 has been evaluated across a range of cancer cell lines, demonstrating potent inhibition of cellular processes critical for tumor growth. The following tables summarize the key in vitro efficacy data for GNE-049.

Table 1: In Vitro Potency of GNE-049

| Target | Assay Type | IC50 (nM) | Reference |

| CBP Bromodomain | Biochemical Binding Assay | 1.1 | |

| p300 Bromodomain | Biochemical Binding Assay | 2.3 |

Table 2: Cellular Activity of GNE-049 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | Gene Expression | MYC Inhibition (EC50) | 14 | |

| LNCaP | Prostate Cancer | Cell Proliferation | Growth Inhibition | Significant | |

| 22RV1 | Prostate Cancer | Cell Proliferation | Growth Inhibition | Significant | |

| VCaP | Prostate Cancer | Cell Proliferation | Growth Inhibition | Significant | |

| MCF-7 | Breast Cancer (ER+) | Gene Expression | MYC mRNA Repression | 250 (Concentration used) | |

| T-47D | Breast Cancer (ER+) | Gene Expression | c-Myc Upregulation Attenuation | Dose-dependent | [1] |

| BT-474 | Breast Cancer (ER+) | Gene Expression | c-Myc Upregulation Attenuation | Dose-dependent | [1] |

Mechanism of Action: Inhibition of CBP/p300 Signaling

GNE-049 exerts its anti-cancer effects by targeting the bromodomains of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. By inhibiting this interaction, GNE-049 disrupts the recruitment of CBP/p300 to chromatin, thereby preventing the acetylation of histones (specifically H3K27ac) at enhancer regions of key target genes.[2] This leads to a condensed chromatin state and transcriptional repression of oncogenes like MYC and hormone receptor target genes.

Impact on Estrogen Receptor (ER) Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, CBP and p300 act as critical co-activators for ERα. Upon estrogen stimulation, ERα recruits CBP/p300 to enhancer regions of its target genes, leading to histone acetylation and gene transcription, which drives cell proliferation. GNE-049 treatment attenuates estrogen-induced upregulation of ER target genes such as c-Myc and Cyclin D1 and downregulates ER protein levels in ER+ breast cancer cell lines like MCF-7, T-47D, and BT-474.[1]

References

- 1. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of dCBP-1 Using Piperidine-GNE-049-N-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), dCBP-1 functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[4] This targeted protein degradation offers a powerful tool to study the roles of p300/CBP in gene regulation and disease, particularly in oncology, where these proteins are implicated in driving oncogenic transcription programs.[2][5]

These application notes provide a detailed protocol for the synthesis of dCBP-1, utilizing Piperidine-GNE-049-N-Boc as a key building block. This compound is a derivative of the potent CBP/p300 inhibitor GNE-049, functionalized for conjugation to a linker and E3 ligase ligand.[6]

Principle

The synthesis of dCBP-1 involves a multi-step process culminating in the covalent linkage of three key components:

-

A p300/CBP Ligand: Derived from this compound.

-

A Linker: A polyethylene (B3416737) glycol (PEG) chain that provides the appropriate length and flexibility for the formation of a productive ternary complex between p300/CBP and the E3 ligase.

-

An E3 Ligase Ligand: A derivative of thalidomide (B1683933) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

The synthetic strategy focuses on the formation of stable amide bonds to connect these components.

Experimental Protocols

Materials and Reagents

-

This compound

-

Thalidomide-linker-acid (e.g., a PEG4 linker with a terminal carboxylic acid)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

High-performance liquid chromatography (HPLC) purification system

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Synthesis of dCBP-1

The synthesis of dCBP-1 from this compound proceeds in two main stages: 1) Boc deprotection of the piperidine (B6355638) nitrogen and 2) Amide coupling with the thalidomide-linker-acid.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc protecting group.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

-

The resulting crude piperidine-GNE-049 (deprotected) is typically used in the next step without further purification.

Step 2: Amide Coupling to form dCBP-1

-

Dissolve the crude piperidine-GNE-049 from Step 1 and the thalidomide-linker-acid in anhydrous Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) to the solution to act as a base.

-

Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) as the coupling reagent.

-

Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by LC-MS to confirm the formation of dCBP-1.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude dCBP-1 product by preparative high-performance liquid chromatography (HPLC) to obtain the final compound with high purity.

-

Characterize the purified dCBP-1 by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

Table 1: Summary of dCBP-1 Synthesis and Characterization

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Thalidomide-linker-acid, DIPEA, PyBOP |

| Final Product | dCBP-1 |

| Molecular Formula | C₅₁H₆₃F₂N₁₁O₁₀[7][8] |

| Molecular Weight | 1028.11 g/mol [7] |

| Purity (by HPLC) | >98% |

| Storage Conditions | Store as a solid at -20°C for long-term stability.[1] |

Table 2: In Vitro Activity of dCBP-1

| Cell Line | Treatment Time | Effect on p300/CBP Levels |

| MM1S | 6 hours | Near-complete degradation[1][7] |

| HAP1 | 6 hours | Near-complete degradation[1][7] |

| MM1R, KMS-12-BM, KMS34 | Not specified | Near-complete degradation[1][7] |

Visualizations

Signaling Pathway of dCBP-1 Action

Caption: Mechanism of dCBP-1 induced degradation of p300/CBP.

Experimental Workflow for dCBP-1 Synthesis

Caption: Synthetic workflow for the preparation of dCBP-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. xcessbio.com [xcessbio.com]

- 8. medkoo.com [medkoo.com]

Application Note: Experimental Protocols for N-Boc Deprotection of Piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals.[1] Its popularity stems from its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[2][3] The piperidine (B6355638) moiety is a prevalent scaffold in many drug candidates, making the efficient and clean deprotection of N-Boc-piperidine a critical step in many synthetic routes.

This application note provides detailed experimental protocols and comparative data for the acidic cleavage of the N-Boc group from piperidine and related amine substrates. The primary methods discussed involve the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are the most common reagents for this transformation.[1][4]

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate (B1207046) carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. The released amine is protonated by the acid to form the corresponding ammonium (B1175870) salt. Scavengers, such as anisole (B1667542) or water, can be employed to trap the reactive tert-butyl cation, preventing potential side reactions like alkylation of sensitive functional groups.[5][6]

Comparative Data for N-Boc Deprotection Protocols

Various acidic conditions can be employed for N-Boc deprotection. The choice of reagent, solvent, and temperature depends on the substrate's sensitivity to acid and the desired reaction rate. The following table summarizes several common protocols with their respective conditions and outcomes.

| Reagent/Acid | Solvent | Temperature | Time | Yield (%) | Notes |

| 50% TFA | Dichloromethane (DCM) | Room Temp. | 5-10 min | High | Standard, rapid deprotection.[7] |

| 25% TFA | Dichloromethane (DCM) | Room Temp. | 2 h | High | Milder conditions for sensitive substrates.[8] |

| 4M HCl | 1,4-Dioxane (B91453) | Room Temp. | 30 min - 2 h | >95% | A common alternative to TFA, often considered milder.[5][6][9] |

| 6N HCl | Aqueous | Not Specified | Not Specified | 52-80% | Used for piperazine (B1678402) derivatives; requires subsequent basification.[10] |

| HCl (gas, ex situ) | Solvent-Free | Room Temp. | 1 h | >99% | Clean, solvent-free method yielding the hydrochloride salt directly.[11] |

| TsOH·H₂O | 1,2-Dimethoxyethane (DME) | 40 °C | 2 h | ~92% | An automated synthesizer approach avoiding volatile acids.[4] |

| H₂O | Water | 100 °C | ~12 min | 90-97% | A green, catalyst-free method under reflux conditions.[1] |

| 5 eq. TFA | Dichloromethane (DCM) | 60 °C | 30 min | High | Microwave-assisted protocol for rapid deprotection.[12] |

Detailed Experimental Protocols

Two standard protocols for N-Boc deprotection are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for substrates that can tolerate strong acidic conditions.

Materials and Reagents:

-

N-Boc-piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve N-Boc-piperidine (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq., often used as a 25-50% v/v solution in DCM) to the stirred solution.[5][8]

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene (B28343) can help remove residual TFA.[5]

-

Neutralization and Extraction: Dissolve the residue in DCM and transfer it to a separatory funnel. Carefully add saturated NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the deprotected piperidine. The product is often obtained as the TFA salt if the neutralization step is omitted.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is often considered milder than TFA and is suitable for substrates with acid-sensitive functional groups.[5]

Materials and Reagents:

-

N-Boc-piperidine

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: Dissolve the N-Boc-piperidine (1.0 eq.) in a minimal amount of a suitable solvent like methanol (B129727) or DCM, or add the HCl solution directly if the substrate is soluble.

-

Acid Addition: To the substrate, add 4M HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.[5][9]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 1-4 hours. The hydrochloride salt of the deprotected amine will often precipitate from the solution. Monitor the reaction by TLC or LC-MS.

-

Product Isolation: Once the reaction is complete, the precipitated piperidine hydrochloride can be collected by filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum. The resulting piperidine hydrochloride is often pure enough for subsequent steps without further purification.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a typical N-Boc deprotection experiment followed by an aqueous work-up.

Caption: General workflow for the N-Boc deprotection of piperidine using TFA/DCM.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

- 10. jgtps.com [jgtps.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of GNE-049 Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This guide outlines a detailed, step-by-step synthetic protocol, data presentation in tabular format for clarity, and visual diagrams of the relevant biological pathways and experimental workflows to facilitate understanding and execution by researchers in the field of targeted protein degradation.

Introduction

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These chimeric molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[4][5][6] GNE-049 is a highly potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, which are critical coactivators in cancer signaling pathways.[7][8][9][10][11] By incorporating GNE-049 as the warhead in a PROTAC, it is possible to specifically target CBP/p300 for degradation, offering a promising strategy for cancer therapy.

This guide provides a plausible and detailed synthetic route for a GNE-049-based PROTAC, drawing upon established methods for the synthesis of similar CBP/p300 degraders and general PROTAC synthesis strategies. The presented protocol utilizes pomalidomide (B1683931) as the E3 ligase ligand, connected to GNE-049 via a polyethylene (B3416737) glycol (PEG) linker.

Signaling Pathway and Mechanism of Action

GNE-049 targets the bromodomains of CBP and p300, which are transcriptional coactivators involved in various signaling pathways crucial for cancer cell proliferation and survival, including the Wnt/β-catenin and NF-κB pathways.[2] By inhibiting these bromodomains, GNE-049 can disrupt the transcription of key oncogenes. A GNE-049-based PROTAC goes a step further by inducing the degradation of the entire CBP/p300 protein. The PROTAC molecule facilitates the formation of a ternary complex between CBP/p300 and an E3 ubiquitin ligase (in this case, Cereblon, which is recruited by pomalidomide). This proximity induces the ubiquitination of CBP/p300, marking it for degradation by the proteasome.

Caption: Mechanism of action of a GNE-049 based PROTAC.

Experimental Protocols

This section details a multi-step synthesis of a GNE-049-based PROTAC. The synthesis is divided into three main stages:

-

Synthesis of the GNE-049 warhead.

-

Synthesis of the pomalidomide-linker conjugate.

-

Coupling of the GNE-049 warhead to the pomalidomide-linker to yield the final PROTAC.

Stage 1: Synthesis of GNE-049

The detailed experimental synthesis procedures for GNE-049 can be found in the supplementary information of the publication by Jin L, et al. in Cancer Research, 2017.[7] Researchers should refer to this publication for the precise, step-by-step protocol for synthesizing the GNE-049 warhead. For the purpose of this guide, we will assume the successful synthesis of GNE-049 with an appropriate functional group for linker attachment, such as a carboxylic acid or an amine, which may require slight modification of the final steps of the published synthesis.

Stage 2: Synthesis of Pomalidomide-Linker Conjugate

This protocol describes the synthesis of a pomalidomide derivative with a PEG linker containing a terminal amine, ready for coupling with the GNE-049 warhead.

Protocol 2.1: Synthesis of Boc-protected amine-PEG-acid linker

| Step | Reagent/Solvent | Conditions | Expected Yield |

| 1 | Commercially available amine-PEG-acid, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Dichloromethane (DCM) | Room temperature, 12 hours | 90-95% |

Methodology:

-

Dissolve the amine-PEG-acid in DCM.

-

Add (Boc)2O (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2.2: Coupling of Boc-protected linker to Pomalidomide

| Step | Reagent/Solvent | Conditions | Expected Yield |

| 1 | Pomalidomide, Boc-protected amine-PEG-acid, HATU, DIPEA, DMF | Room temperature, 4 hours | 70-80% |

Methodology:

-

Dissolve pomalidomide and the Boc-protected amine-PEG-acid in dimethylformamide (DMF).

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Protocol 2.3: Deprotection of the Boc group

| Step | Reagent/Solvent | Conditions | Expected Yield |

| 1 | Boc-pomalidomide-linker, Trifluoroacetic acid (TFA), DCM | Room temperature, 1 hour | 95-99% |

Methodology:

-

Dissolve the Boc-pomalidomide-linker in DCM.

-

Add TFA (20% v/v) and stir at room temperature for 1 hour.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-linker-amine salt.

Stage 3: Synthesis of the Final GNE-049 Based PROTAC

This final stage involves the amide coupling of the GNE-049 warhead (assuming it has a carboxylic acid handle) with the pomalidomide-linker-amine.

Protocol 3.1: Amide Coupling Reaction

| Step | Reagent/Solvent | Conditions | Expected Yield |

| 1 | GNE-049-COOH, Pomalidomide-linker-amine, HATU, DIPEA, DMF | Room temperature, 4 hours | 50-60% |

Methodology:

-

Dissolve GNE-049-COOH and the pomalidomide-linker-amine salt in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

-

Stir at room temperature for 4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the crude product directly by preparative HPLC to obtain the final GNE-049 based PROTAC.

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) | DC50 (nM) | Dmax (%) |

| GNE-049 | 510.58 | >98 | - | - | - |

| Pomalidomide-Linker-NH2 | Varies with linker | >95 | 60-70 (over 3 steps) | - | - |

| GNE-049 PROTAC | Varies with linker | >98 (after prep-HPLC) | 50-60 | To be determined | To be determined |

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are key parameters to be determined experimentally following synthesis.

Experimental Workflow

Caption: Overall workflow for the synthesis of a GNE-049 based PROTAC.

Conclusion

This document provides a detailed, step-by-step guide for the synthesis of a GNE-049 based PROTAC for researchers in drug discovery and development. By following the outlined protocols, scientists can synthesize and evaluate these novel degraders for their potential as therapeutic agents. The provided diagrams and structured data tables are intended to facilitate a clear understanding of the underlying biology and the experimental procedures. Further optimization of the linker length and composition may be necessary to achieve optimal degradation potency and selectivity.

References

- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylation mediated by the p300/CBP-associated factor determines cellular energy metabolic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vcm.edpsciences.org [vcm.edpsciences.org]

- 10. Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Application Notes and Protocols for Utilizing Piperidine-GNE-049-N-Boc in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of a functionalized derivative of Piperidine-GNE-049-N-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Given that this compound itself does not possess a clickable azide (B81097) or alkyne moiety, this document outlines the necessary prerequisites and detailed protocols for its successful conjugation to other molecules.

Introduction to this compound and Click Chemistry

This compound is a crucial chemical entity employed as a ligand for the target protein in the development of PROTACs (Proteolysis Targeting Chimeras). Specifically, it is utilized in the synthesis of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional co-activators p300 and CBP. The selective degradation of these proteins is a promising strategy in cancer therapy.

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1][2][3][] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[3][5][] This reaction's robustness and orthogonality make it an ideal tool for conjugating complex biomolecules and drug candidates, such as derivatives of this compound.[7][8][9]

Prerequisite: Functionalization of this compound

To be utilized in a click chemistry reaction, this compound must first be chemically modified to incorporate either a terminal alkyne or an azide group. This functionalization is a critical prerequisite and would typically involve standard organic synthesis techniques to attach a linker containing the desired clickable moiety to a suitable position on the GNE-049 core structure, without disrupting its binding affinity for p300/CBP. For the protocols outlined below, we will assume the availability of an alkyne-functionalized derivative, hereafter referred to as Alkyne-GNE-049-N-Boc .

Application Notes for CuAAC Reactions with Alkyne-GNE-049-N-Boc

Several factors must be considered when performing a CuAAC reaction with a sterically hindered and protected molecule like Alkyne-GNE-049-N-Boc.

-

Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine (B6355638) ring may create steric hindrance around the alkyne functionality. This can slow down the reaction rate. To overcome this, it is advisable to use a copper(I)-stabilizing ligand that can facilitate the catalytic cycle. Tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are excellent choices. For particularly hindered substrates, specialized catalysts or ligands may be required.[3]

-

Boc-Protecting Group Stability: The Boc group is sensitive to acidic conditions. Therefore, it is crucial to maintain a neutral or slightly basic pH throughout the reaction and purification process to prevent its premature removal. The use of a buffered solvent system can be beneficial.

-

Catalyst System: The active catalyst is copper(I), which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3] This is the most common and reliable method. Alternatively, a direct copper(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, though these are more sensitive to oxidation.

-

Solvent System: The choice of solvent is critical for ensuring that all reactants are fully dissolved. A mixture of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or tert-butanol (B103910) with water is often effective. For biological applications, aqueous buffers are preferred, and the water-soluble ligand THPTA is recommended.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the triazole product.

Experimental Protocols

The following is a general protocol for a small-scale CuAAC reaction between Alkyne-GNE-049-N-Boc and an azide-containing molecule (Azide-Partner ). This protocol should be optimized for each specific substrate pair.

Reagent Preparation

-

Alkyne-GNE-049-N-Boc Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Azide-Partner Stock Solution: Prepare a 10 mM stock solution in DMSO or a suitable solvent.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

-

Tris-(benzyltriazolylmethyl)amine (TBTA) Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Reaction Solvent: A 3:1 (v/v) mixture of tert-butanol and deionized water.

Reaction Procedure

-

To a 1.5 mL microcentrifuge tube, add the following in the specified order:

-

100 µL of the reaction solvent (t-BuOH/H₂O).

-

10 µL of the 10 mM Alkyne-GNE-049-N-Boc stock solution (1.0 equivalent).

-

11 µL of the 10 mM Azide-Partner stock solution (1.1 equivalents).

-

2 µL of the 10 mM TBTA stock solution (0.2 equivalents).

-

Vortex the mixture gently.

-

-

Add 2 µL of the 50 mM CuSO₄ stock solution (1.0 equivalent).

-

Vortex the mixture gently.

-

Initiate the reaction by adding 2 µL of the 1 M sodium ascorbate stock solution (20 equivalents).

-

Vortex the mixture thoroughly.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction vessel can be protected from light.

-

Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 35-40 °C) can be applied.

Work-up and Purification

-

Once the reaction is complete, dilute the reaction mixture with 500 µL of deionized water.

-

Extract the product with an appropriate organic solvent such as ethyl acetate (B1210297) (3 x 500 µL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure triazole conjugate.

Data Presentation

The following tables provide a summary of typical reaction parameters for a CuAAC reaction. These values are starting points and may require optimization.

Table 1: Typical Reagent Concentrations for CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration | Equivalents |

| Alkyne-GNE-049-N-Boc | 10 mM | 1 mM | 1.0 |

| Azide-Partner | 10 mM | 1.1 mM | 1.1 |

| CuSO₄ | 50 mM | 1 mM | 1.0 |

| Sodium Ascorbate | 1 M | 20 mM | 20 |

| TBTA | 10 mM | 0.2 mM | 0.2 |

Table 2: Comparison of Common Cu(I) Ligands

| Ligand | Solubility | Recommended Use | Key Features |

| TBTA | Organic Solvents | General purpose, organic or mixed aqueous/organic systems. | High catalytic activity, protects Cu(I) from oxidation. |

| THPTA | Water | Aqueous buffers, bioconjugation. | Water-soluble, biocompatible. |

| Bathocuproine disulfonate | Water | Bioconjugation, especially with proteins. | Water-soluble, less cytotoxic than other ligands. |

Mandatory Visualizations

Caption: General scheme of the CuAAC reaction.

Caption: Role of p300/CBP in gene expression.

Caption: Step-by-step experimental workflow.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition provides a powerful and versatile method for conjugating functionalized derivatives of this compound to other molecules of interest. By carefully selecting the catalyst system, ligands, and reaction conditions, high yields of the desired triazole product can be achieved while preserving the integrity of the core molecule and its protecting groups. The protocols and guidelines presented here serve as a solid foundation for researchers to develop and optimize their specific click chemistry applications with this important PROTAC ligand.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 5. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]

- 7. alliedacademies.org [alliedacademies.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]

Application Notes and Protocols for Assessing dCBP-1 Degradation Efficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy, particularly in oncology. dCBP-1 is a potent and selective heterobifunctional degrader that targets the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical regulators of enhancer-mediated transcription and are implicated in various diseases, including cancer.[4][5][6] dCBP-1 functions as a Proteolysis-Targeting Chimera (PROTAC), hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[3] Assessing the degradation efficiency of dCBP-1 is crucial for understanding its mechanism of action, determining its potency and selectivity, and guiding its development as a potential therapeutic agent.

These application notes provide detailed protocols for quantifying the degradation of p300/CBP induced by dCBP-1 in a cellular context. The described methods are essential for researchers in academic and industrial settings working on targeted protein degradation and drug discovery.

Signaling Pathway of p300/CBP and Mechanism of dCBP-1

The proteins p300 and CBP are histone acetyltransferases (HATs) that play a pivotal role in chromatin remodeling and gene transcription.[5][7] They act as transcriptional co-activators by acetylating histone proteins, which leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of transcription. The mechanism of dCBP-1 involves the formation of a ternary complex between the target protein (p300/CBP), dCBP-1, and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its degradation by the proteasome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 [labroots.com]

- 5. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]

- 6. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of CBP and SATB-1 in Aging, Dietary Restriction, and Insulin-Like Signaling | PLOS Biology [journals.plos.org]

Application Note and Protocols: In Vitro BRET Assay for G.N.E.-049 Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-049 is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300[1][2][3][4]. These two proteins are highly homologous histone acetyltransferases that function as transcriptional co-activators, playing a critical role in regulating the expression of key oncogenes such as MYC[1][3]. By binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, GNE-049 effectively blocks the interaction between these proteins and acetylated histones, thereby repressing the transcription of target genes involved in cancer cell proliferation and survival[1][2][3]. This targeted inhibition makes GNE-049 a promising therapeutic agent for various cancers, including prostate and breast cancer[1][5][6][7][8].

To quantify the direct interaction of GNE-049 with its intracellular targets, a robust and sensitive target engagement assay is essential. The NanoBRET™ Target Engagement (TE) assay is a well-established method for measuring compound binding at specific target proteins within intact cells in real-time. This bioluminescence resonance energy transfer (BRET)-based assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the same target. The binding of a test compound, such as GNE-049, competitively displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the determination of intracellular compound affinity.

This document provides detailed protocols for performing an in vitro NanoBRET™ Target Engagement assay to measure the binding of GNE-049 to the CBP and p300 bromodomains in living cells.

Data Presentation

The following table summarizes the reported in vitro potency of GNE-049 against the bromodomains of CBP and p300.

| Target Bromodomain | Assay Type | IC50 (nM) | Reference |

| CBP | Biochemical Binding Assay | 1.1 | [1][2][3][9] |

| p300 | Biochemical Binding Assay | 2.3 | [1][2][10] |

| CBP | BRET Assay | 12 | [11] |

| BRD4 | BRET Assay | 4200 | [9][11] |

Signaling Pathway

The diagram below illustrates the mechanism of action of GNE-049 in inhibiting CBP/p300-mediated gene transcription. CBP/p300 are recruited to chromatin by transcription factors, where their bromodomains bind to acetylated histones. This interaction is crucial for the subsequent acetylation of histone tails and the activation of gene transcription. GNE-049 competitively binds to the bromodomains of CBP and p300, preventing their engagement with acetylated histones and thereby inhibiting the expression of target oncogenes like MYC.

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 5. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]

- 6. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Inhibition of CBP/p300 Blocks Estrogen Receptor Alpha (ERα) Function through Suppressing Enhancer H3K27 Acetylation in Luminal Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]

- 9. GNE-049 | CBP inhibitor | TargetMol [targetmol.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Measuring H3K27ac Changes with GNE-049 using ChIP-seq

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective inhibitor of the bromodomains of CBP/p300, which are critical co-activators in gene transcription.[1][2] These proteins possess histone acetyltransferase (HAT) activity, with a key substrate being histone H3 at lysine (B10760008) 27 (H3K27). Acetylation of H3K27 (H3K27ac) is a prominent mark of active enhancers and promoters.[3] By inhibiting the CBP/p300 bromodomain, GNE-049 effectively reduces H3K27ac levels at these regulatory regions, leading to the repression of target gene expression.[4] This mechanism makes GNE-049 a valuable tool for studying the role of CBP/p300 in disease and a potential therapeutic agent, particularly in oncology.[5]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of proteins and the location of histone modifications. This document provides a detailed protocol for utilizing ChIP-seq to measure the changes in H3K27ac marks following treatment with GNE-049.

Data Presentation

The following table summarizes quantitative data from representative studies on the effect of GNE-049 on H3K27ac levels and its biological consequences.

| Cell Line | GNE-049 Concentration | Treatment Duration | Observed Effect on H3K27ac | Downstream Effects | Reference |

| LNCaP (Prostate Cancer) | 1 µmol/L | 24 hours | Markedly reduced H3K27ac at AR/p300 overlapping peaks and globally at enhancers. | Repressed AR target gene expression in a dose-dependent manner. | |

| MCF-7 (Breast Cancer) | 250 nM | Not specified for ChIP-seq, but used for mRNA expression analysis. | Indirectly suggested by repression of estrogen-induced MYC mRNA expression. | Repressed estrogen-induced mRNA expression of MYC. | [6][7] |

| VCaP (Prostate Cancer) | 1 µM | 4 hours | Modest suppression of H3K27ac at AR enhancers. | Modest impact on H2BK5ac and H2BK20ac distribution. | [3] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of GNE-049's action on H3K27ac and the experimental workflow for the ChIP-seq protocol.

Caption: Signaling pathway of GNE-049 action.

Caption: Experimental workflow for ChIP-seq.

Experimental Protocols

This section provides a detailed methodology for performing a ChIP-seq experiment to measure changes in H3K27ac following GNE-049 treatment.

Protocol 1: Cell Culture and GNE-049 Treatment

-

Cell Culture : Culture cells of interest (e.g., LNCaP prostate cancer cells) in appropriate media and conditions until they reach approximately 80-90% confluency.

-

GNE-049 Treatment :

-

Prepare a stock solution of GNE-049 in DMSO.

-

Treat cells with the desired final concentration of GNE-049 (e.g., 1 µmol/L for LNCaP cells) or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Ensure the final concentration of DMSO is consistent across all conditions and does not exceed 0.1%.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures.

-

Cross-linking :

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Harvesting and Lysis :

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors and incubate on ice.

-

-

Chromatin Shearing :

-

Sonicate the cell lysate to shear chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions should be determined empirically for each cell type and instrument.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation :

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate a fraction of the chromatin overnight at 4°C with an anti-H3K27ac antibody. A parallel sample with a control IgG should also be prepared.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes :

-

Perform a series of washes with low salt buffer, high salt buffer, and LiCl buffer to remove non-specifically bound material.

-

Finally, wash with a TE buffer.

-

-

Elution and Reverse Cross-linking :

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

-

DNA Purification :

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

The purified DNA is now ready for library preparation.

-